molecular formula C12H23NO6 B3256012 tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 262849-69-4

tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B3256012
CAS No.: 262849-69-4
M. Wt: 277.31 g/mol
InChI Key: PXQDIFJAITZUPX-ILAIQSSSSA-N
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Description

tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside: is a fascinating compound that finds profound utility in the biomedical sphere. This compound is a derivative of glucose, specifically modified to include an acetamido group and a tert-butyl group. Its molecular formula is C12H23NO6, and it has a molecular weight of 277.31 g/mol.

Scientific Research Applications

tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of glycosyl conjugates and glycosaminoglycans, which are important in various chemical processes.

    Biology: The compound is utilized in studying carbohydrate-protein interactions and enzyme mechanisms.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in drug delivery systems and as a building block for more complex molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

Future Directions

Given its antimicrobial attributes, tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside could be further explored in the field of biomedicine for combating a diverse range of illnesses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose, followed by the introduction of the acetamido group. The tert-butyl group is then added to the molecule. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves stringent quality control measures to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The acetamido and tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

    N-Acetylglucosamine: Similar in structure but lacks the tert-butyl group.

    Methyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar but has a methyl group instead of a tert-butyl group.

    2-Acetamido-2-deoxy-D-glucose:

Uniqueness: tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to the presence of the tert-butyl group, which provides increased stability and hydrophobicity compared to its similar compounds. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxy]oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c1-6(15)13-8-10(17)9(16)7(5-14)18-11(8)19-12(2,3)4/h7-11,14,16-17H,5H2,1-4H3,(H,13,15)/t7-,8-,9-,10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQDIFJAITZUPX-ILAIQSSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C)(C)C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(C)(C)C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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